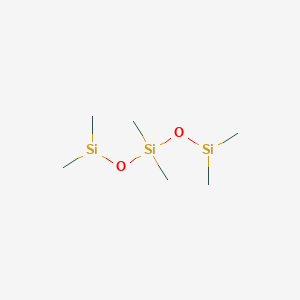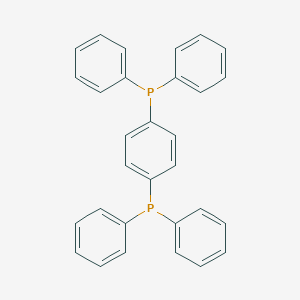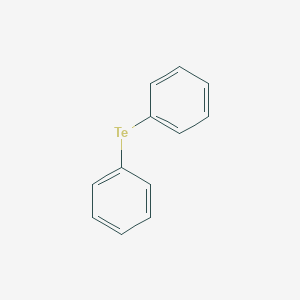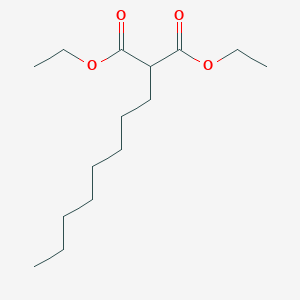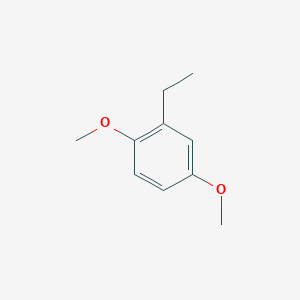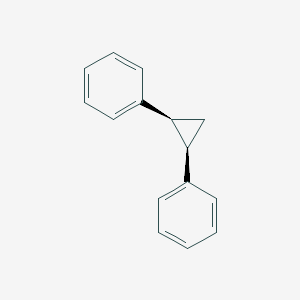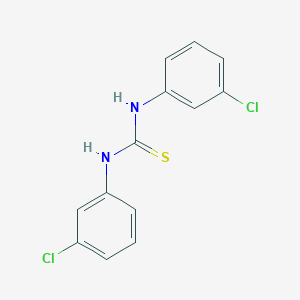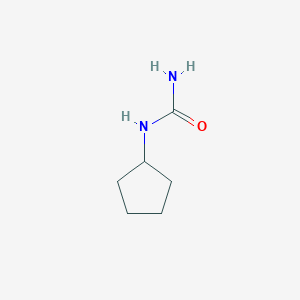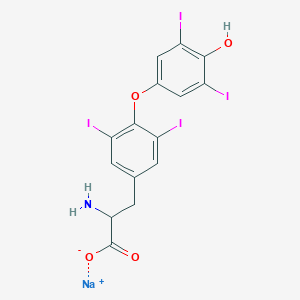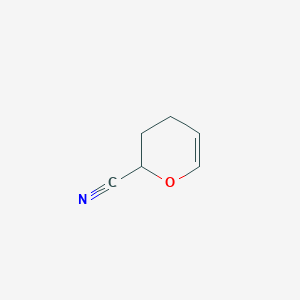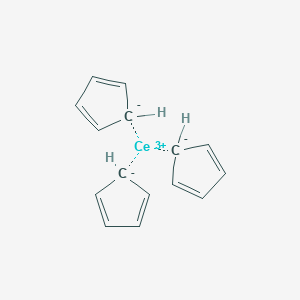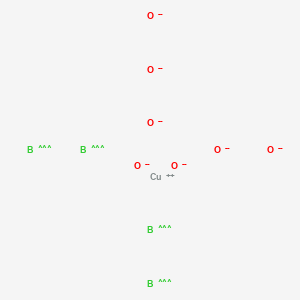
Tetraboron copper heptaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraboron copper heptaoxide, also known as TBCH, is a compound that has gained attention for its potential use as a powerful oxidizing agent. It is a bright green powder that is highly reactive and can release oxygen when heated or exposed to moisture. TBCH has been studied extensively for its potential applications in various fields, including agriculture, medicine, and industry.
Wirkmechanismus
Tetraboron copper heptaoxide works by releasing oxygen when exposed to heat or moisture, which can lead to the oxidation of various compounds. This process can lead to the destruction of harmful microorganisms, the breakdown of organic matter, and the generation of heat and light.
Biochemische Und Physiologische Effekte
Tetraboron copper heptaoxide has been shown to have various biochemical and physiological effects, including the ability to induce oxidative stress in cells, which can lead to cell death. It has also been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tetraboron copper heptaoxide is its high reactivity, which makes it a powerful oxidizing agent that can be used in a wide range of chemical reactions. However, its high reactivity also makes it difficult to handle and store safely, as it can react violently with other compounds. Additionally, Tetraboron copper heptaoxide can be expensive to produce, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for Tetraboron copper heptaoxide research, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, Tetraboron copper heptaoxide could be further investigated for its potential use in medicine, such as in the treatment of cancer or as an antimicrobial agent. Finally, Tetraboron copper heptaoxide could be studied for its potential use in energy storage and conversion, as its high reactivity could make it a useful component in batteries and fuel cells.
In conclusion, Tetraboron copper heptaoxide is a compound with many potential applications in various scientific research fields. Its high reactivity and ability to release oxygen make it a powerful oxidizing agent that can be used in a wide range of chemical reactions. While there are limitations to its use, Tetraboron copper heptaoxide has the potential to be an important tool in agriculture, medicine, and industry, and further research is needed to fully explore its potential.
Synthesemethoden
Tetraboron copper heptaoxide can be synthesized using various methods, including the reaction of copper oxide and boric acid in the presence of heat and oxygen. Another common method involves the reaction of copper sulfate and borax in the presence of heat and air. Both methods require careful control of temperature, pressure, and reaction conditions to ensure the production of pure Tetraboron copper heptaoxide.
Wissenschaftliche Forschungsanwendungen
Tetraboron copper heptaoxide has been studied for its potential applications in a wide range of scientific research fields. In agriculture, it has been used as a soil treatment to increase plant growth and improve crop yields. In medicine, Tetraboron copper heptaoxide has been investigated for its potential use as an antimicrobial agent and as a treatment for cancer. In industry, it has been used as a powerful oxidizing agent in various chemical reactions.
Eigenschaften
CAS-Nummer |
1303-92-0 |
|---|---|
Produktname |
Tetraboron copper heptaoxide |
Molekularformel |
B4CuH12O7-12 |
Molekulargewicht |
218.8 g/mol |
InChI |
InChI=1S/4B.Cu.7O/q;;;;+2;7*-2 |
InChI-Schlüssel |
LTGAETPQBHZWOM-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |
Kanonische SMILES |
[B].[B].[B].[B].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2] |
Synonyme |
tetraboron copper heptaoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



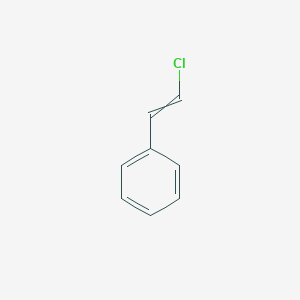
![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)
